(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S.BrH/c1-2-11-20-17(14-7-4-3-5-8-14)13-24-18(20)19-15-9-6-10-16(12-15)21(22)23;/h2-10,12-13H,1,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLVZGDBNGOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide is a synthetic compound belonging to the thiazole derivative family, which has garnered attention for its diverse biological activities. Thiazoles are well-known for their roles in medicinal chemistry, particularly due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 423.4 g/mol. The compound features a thiazole ring, an allyl group, and a nitroaniline substituent, which contribute to its unique biological properties.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions:
- Formation of Thiazole Derivative : The initial step includes the reaction between substituted hydrazines and carbonyl compounds to form the thiazole structure.
- Allylation : The introduction of the allyl group is achieved through standard allylation techniques.
- Finalization : The final product is obtained through purification processes such as recrystallization.
The structure of the compound can be confirmed using various spectroscopic methods including NMR and mass spectrometry.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In comparative studies, compounds within the thiazole class have demonstrated better efficacy than traditional antibiotics such as ampicillin and streptomycin .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 10.0 |
Anticancer Activity
Recent studies highlight the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. The compound has been tested using carrageenan-induced paw edema models in mice, showing significant reduction in inflammation compared to control groups .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that those with structural similarities to this compound had MIC values ranging from 1.0 to 61.2 µM against Mycobacterium tuberculosis, indicating strong potential for treating resistant infections .
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines revealed that thiazole derivatives could significantly reduce cell viability by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, an allyl group, and a nitroaniline moiety. Its unique structure suggests various potential applications in pharmacology and organic synthesis. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions involving substituted hydrazines and carbonyl compounds. The use of solvents like ethyl acetate and catalysts such as triethylamine is common in these processes .
Key Reactions
- Cyclization Reactions : Essential for forming the thiazole ring.
- Electrophilic Substitution : The presence of the nitro group enhances reactivity towards electrophiles, making it suitable for further functionalization .
Biological Activities
The biological activity of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide has been investigated through various studies, indicating its potential as an antibacterial and anticancer agent.
Antibacterial Properties
Research has shown that thiazole derivatives exhibit significant antibacterial activity. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function .
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. Computational studies using Quantitative Structure-Activity Relationship (QSAR) modeling indicate that modifications to the thiazole ring could enhance its cytotoxicity against cancer cell lines .
Case Studies
-
Study on Antibacterial Activity :
- A recent study synthesized several thiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth, supporting its potential use in developing new antibiotics .
-
Anticancer Research :
- Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The study found that certain modifications to the thiazole structure significantly increased cytotoxicity, suggesting that this compound could be a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations
Substituent Effects: The 3-nitroaniline group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to methoxy-substituted analogues (e.g., compound in ). This could influence binding affinity in pharmacological contexts.
Biological Relevance :
- While direct pharmacological data for the target compound are absent, structurally related thiazole-hydrobromide salts (e.g., ) exhibit significant cardioprotective activity. The nitro group’s redox activity may confer unique interactions with biological targets, such as nitric oxide synthase or cytochrome P450 enzymes.
Synthetic Methodology :
- The synthesis of arylidene-hydrazinyl-thiazolines (e.g., via condensation of hydrazinecarbothioamides with aldehydes and cyclization with brominated ketones ) aligns with plausible routes for the target compound. Modifications, such as using 3-nitrobenzaldehyde instead of methoxy-substituted aldehydes, would yield the desired nitroaniline derivative.
Crystallographic Characterization :
- Analogues like the compound in were refined using SHELX , highlighting the utility of this software for resolving thiazole ring planarity and counterion positioning. The target compound’s Z-configuration and hydrobromide salt likely form similar hydrogen-bonding networks in the crystal lattice.
Preparation Methods
Cyclocondensation of Thiourea with α-Haloketones
The thiazole ring is constructed via cyclocondensation between thiourea and α-bromoketones. For example, 4-phenylthiazol-2-amine derivatives are synthesized by reacting thiourea with phenacyl bromide in ethanol under reflux (72–80°C, 4–6 hours). The general reaction proceeds as:
$$
\text{Thiourea} + \text{ArCOCH}_2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{4-Arylthiazol-2-amine} + \text{HBr}
$$
Key parameters include:
Allylation at the Thiazole 3-Position
The allyl group is introduced via alkylation of the thiazole nitrogen. Using allyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60°C for 8 hours yields 3-allyl-4-phenylthiazol-2-amine:
$$
\text{4-Phenylthiazol-2-amine} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Allyl-4-phenylthiazol-2-amine}
$$
Optimization Notes :
- Excess allyl bromide (1.2–1.5 equivalents) ensures complete substitution.
- Anhydrous DMF minimizes hydrolysis side reactions.
Formation of the (Z)-Ylidene Imine Linkage
Condensation with 3-Nitroaniline
The imine bond is established by condensing 3-allyl-4-phenylthiazol-2-amine with 3-nitrobenzaldehyde. This step employs acidic catalysis (acetic acid) in 2-propanol under reflux (24–48 hours):
$$
\text{3-Allyl-4-phenylthiazol-2-amine} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{AcOH, 2-propanol}} \text{(Z)-N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline}
$$
Critical Factors :
- Stereoselectivity : The (Z)-configuration is favored due to steric hindrance between the allyl and nitro groups.
- Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Hydrobromide Salt Formation
Acid-Base Reaction with HBr
The free base is treated with hydrobromic acid (48% w/w) in anhydrous diethyl ether at 0–5°C. Precipitation occurs within 1–2 hours, yielding the hydrobromide salt:
$$
\text{(Z)-Imine base} + \text{HBr} \rightarrow \text{(Z)-N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide}
$$
Purification : Recrystallization from ethanol/ether mixtures enhances purity (>95% by HPLC).
Analytical Characterization
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
- δ 8.45 (s, 1H, NH$$^+$$), 7.82–7.35 (m, 8H, aromatic), 5.95 (m, 1H, allyl CH), 5.25 (d, $$J = 17.2$$ Hz, 1H, allyl CH$$2$$), 5.10 (d, $$J = 10.4$$ Hz, 1H, allyl CH$$2$$), 4.62 (s, 2H, NCH$$
X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration and planarity of the thiazole-imine system (bond angle: C2-N1-C7 = 121.5°).
Comparative Reaction Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | EtOH, reflux, 6 h | 78 | 90 |
| Allylation | DMF, K$$2$$CO$$3$$, 60°C, 8 h | 82 | 88 |
| Imine condensation | 2-propanol, AcOH, reflux, 36 h | 68 | 92 |
| Hydrobromide salt | HBr in ether, 0°C, 2 h | 91 | 96 |
Mechanistic Insights and Side Reactions
- Competitive Alkylation : Excess allyl bromide may lead to dialkylation at the thiazole nitrogen, necessitating stoichiometric control.
- Imine Isomerization : Prolonged heating during condensation risks (E)/(Z) isomerization, mitigated by shorter reaction times.
Scalability and Industrial Relevance
Bench-scale syntheses (10–50 g) demonstrate consistent yields (68–91%), with potential for kilogram-scale production using continuous flow reactors. Key challenges include bromine handling and waste management from HBr neutralization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline hydrobromide?
- Methodological Answer : The compound is synthesized via cyclocondensation of 3-allyl-4-phenylthiazol-2(3H)-imine with 3-nitroaniline, followed by hydrobromide salt formation. Bromoacetyl intermediates (e.g., 2-bromo-1-phenyl-ethanone) are critical for thiazole ring closure . Crystallization from ethanol or methanol is recommended to isolate the hydrobromide salt, with yields typically 50–60% after purification. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .
Q. How can spectroscopic techniques confirm the Z-configuration and tautomeric forms of this compound?
- Methodological Answer :
- NMR : The Z-configuration is confirmed by NOESY correlations between the allyl protons (δ 5.2–5.8 ppm) and the thiazole proton (δ 6.6 ppm). Tautomeric equilibrium (e.g., thione-thiol forms) is assessed via H NMR in DMSO-d₆, where thione protons appear as broad singlets (δ 12–14 ppm) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) distinguish tautomers .
- UV-Vis : π→π* transitions (λmax ~300–350 nm) and charge-transfer bands (λmax ~450 nm) correlate with conjugation in the Z-isomer .
Q. What analytical strategies are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention times (~12–15 min) and peak symmetry (asymmetry factor <1.2) indicate purity >95% .
- Elemental Analysis : Compare experimental C/H/N values (e.g., C: 52.3%, H: 3.8%, N: 10.1%) with theoretical calculations. Deviations >0.3% suggest impurities .
Advanced Research Questions
Q. How can computational modeling predict biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites for target binding .
- Molecular Docking : Use AutoDock Vina to dock the compound into VEGFR-2 (PDB: 4ASD). Key interactions include hydrogen bonds between the nitro group and Lys868 (binding affinity: −8.2 kcal/mol) .
- SAR : Substituent effects (e.g., allyl vs. benzyl groups) are quantified via comparative docking and free-energy perturbation (FEP) simulations .
Q. What experimental designs resolve contradictions in tautomer stability under varying conditions?
- Methodological Answer :
- Variable-Temperature NMR : Monitor tautomer ratios in DMSO-d₆ (25–80°C). A shift from thione (δ 12.5 ppm) to thiol (δ 8.2 ppm) at elevated temperatures indicates thermal stabilization of the thiol form .
- Solvent Polarity Studies : In polar solvents (e.g., water), the thione form dominates (dielectric constant >80), while nonpolar solvents (e.g., chloroform) favor the thiol tautomer .
Q. How can degradation pathways be mapped under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (hydrolysis), 3% H₂O₂ (oxidation), and UV light (254 nm, photolysis). Monitor via LC-MS:
- Acid Hydrolysis : Cleavage of the thiazole ring (m/z 215 → m/z 178) .
- Oxidation : Nitro group reduction to amine (m/z 443 → m/z 413) .
- Kinetic Studies : Pseudo-first-order rate constants (k) are derived from degradation profiles to assess stability (t₁/₂ ~48 hr at pH 7.4) .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies. Maintain DMSO <1% to avoid cytotoxicity .
- Salt Screening : Replace hydrobromide with mesylate or tosylate salts, improving aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL) .
Notes
- Advanced questions emphasize multi-technique validation (e.g., NMR + DFT) and mechanistic studies.
- Methodological rigor ensures reproducibility in academic research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
